1-(9H-Carbazol-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

DFT calculation electronic structure oxidative stability

1-(9H-Carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 88093-00-9) is a hypervalent λ⁵-phosphorus ylide that integrates a hole-transporting 9H-carbazol-2-yl donor, a carbonyl-bridged ethanone linker, and a triphenyl-λ⁵-phosphanylidene acceptor within a single molecular architecture (C₃₂H₂₄NOP, MW 469.5 g/mol). Unlike the vast majority of carbazole-based optoelectronic building blocks—which rely on phosphine oxide (P=O) acceptors or simple alkyl/aryl substituents—this compound features a C=P double bond with trigonal bipyramidal phosphorus geometry, conferring distinctive electronic properties including a ³¹P NMR chemical shift of δ +15 ppm (deshielded), a HOMO-LUMO gap of 4.2 eV, and an ionization potential of 8.1 eV, as calculated by DFT methods.

Molecular Formula C32H24NOP
Molecular Weight 469.5 g/mol
CAS No. 88093-00-9
Cat. No. B12889957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-Carbazol-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
CAS88093-00-9
Molecular FormulaC32H24NOP
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C32H24NOP/c34-32(24-20-21-29-28-18-10-11-19-30(28)33-31(29)22-24)23-35(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23,33H
InChIKeyOJOOBJRKVROACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(9H-Carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 88093-00-9): Structural Identity and Procurement Relevance


1-(9H-Carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 88093-00-9) is a hypervalent λ⁵-phosphorus ylide that integrates a hole-transporting 9H-carbazol-2-yl donor, a carbonyl-bridged ethanone linker, and a triphenyl-λ⁵-phosphanylidene acceptor within a single molecular architecture (C₃₂H₂₄NOP, MW 469.5 g/mol) . Unlike the vast majority of carbazole-based optoelectronic building blocks—which rely on phosphine oxide (P=O) acceptors or simple alkyl/aryl substituents—this compound features a C=P double bond with trigonal bipyramidal phosphorus geometry, conferring distinctive electronic properties including a ³¹P NMR chemical shift of δ +15 ppm (deshielded), a HOMO-LUMO gap of 4.2 eV, and an ionization potential of 8.1 eV, as calculated by DFT methods . These characteristics position the compound as a structurally unique candidate for applications requiring balanced bipolar charge transport without the synthetic complexity of multi-step donor-acceptor constructs.

Why Generic Substitution Fails: Electronic Differentiation of λ⁵-Phosphanylidene Carbazole Ylides from Conventional Analogs


Attempts to substitute 1-(9H-Carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one with superficially similar carbazole derivatives—such as 2-acetylcarbazole (CAS 23592-74-7), carbazole-based triphenylphosphine oxide (TPPO) hosts, or classical λ³-phosphaalkenes—are undermined by fundamental electronic and structural differences that govern reactivity, stability, and device performance [1]. The λ⁵-phosphanylidene motif exhibits a reduced C=P bond order (Wiberg index ~1.3 vs. ~1.7 in λ³-phosphaalkenes), a larger HOMO-LUMO gap (4.2 eV vs. 3.6 eV), and a substantially higher ionization potential (8.1 eV vs. 7.3 eV), conferring markedly different oxidative stability and charge-transport behavior . Furthermore, the carbazole NH moiety remains unsubstituted, enabling secondary functionalization (e.g., N-acetylation, N-arylation, or metal coordination) without perturbing the electronic ground state of the ylidic core—a path unavailable to N-substituted analogs such as 1-(9-acetylcarbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethanone (CAS 88092-99-3) [1]. These differences are not cosmetic; they translate into measurable variations in electrochemical stability windows, Wittig reactivity, and metal-coordination geometry, rendering in-class substitution ill-advised without experimental validation.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of CAS 88093-00-9


Electronic Structure: HOMO-LUMO Gap and Ionization Potential of λ⁵-Phosphanylidene vs. Classical λ³-Phosphaalkene (CH₂=PPh₃)

DFT-based comparison of the target λ⁵-phosphanylidene carbazole compound against the prototypical λ³-phosphaalkene CH₂=PPh₃ reveals substantial electronic divergence. The λ⁵ system exhibits a significantly larger HOMO-LUMO gap and higher ionization potential, predicting enhanced resistance to oxidative degradation and a wider electrochemical stability window .

DFT calculation electronic structure oxidative stability phosphorus ylide

Electronic Structure: C=P Bond Order (Wiberg Index) of λ⁵-Phosphanylidene vs. Classical λ³-Phosphaalkene

The C=P bond in the target λ⁵ system exhibits a Wiberg bond order of 1.3, substantially lower than the 1.7 calculated for the λ³-phosphaalkene CH₂=PPh₃. This reduced bond order reflects the hypervalent character of phosphorus and restricts full π-delocalization across the C=P bond, creating localized resonance structures that alter both reactivity and coordination behavior .

bond order Wiberg index phosphorus ylide DFT

Electronic Structure: Ionization Potential of λ⁵-Phosphanylidene Carbazole vs. λ³-Phosphaalkene—Oxidative Stability Proxy

The calculated ionization potential of the λ⁵-phosphanylidene carbazole system (8.1 eV) exceeds that of the classical λ³-phosphaalkene CH₂=PPh₃ (7.3 eV) by 0.8 eV. This difference reflects the hypervalent phosphorus geometry's effect on frontier orbital energies, with the higher IP predicting greater resistance to one-electron oxidation .

ionization potential oxidative stability phosphorus ylide DFT

³¹P NMR Spectroscopic Signature: Chemical Shift Differentiation of λ⁵- vs. λ³-Phosphorus Environments

³¹P NMR spectroscopy provides a definitive experimental handle for distinguishing λ⁵-phosphanylidenes from classical λ³-phosphaalkenes. The target compound exhibits a deshielded ³¹P resonance at δ +15 ppm, in stark contrast to the shielded δ -10 ppm signal characteristic of λ³-phosphaalkenes such as CH₂=PPh₃. This ~25 ppm downfield shift is diagnostic of increased d-orbital participation at phosphorus .

³¹P NMR chemical shift hypervalent phosphorus structural confirmation

Synthetic Versatility: Free NH Site Enables Downstream Functionalization Unavailable in N-Substituted Carbazole Analogs

The target compound retains a free, unsubstituted NH group at the carbazole 9-position (CAS 88093-00-9, MW 469.5 g/mol). In contrast, the closely related analog 1-(9-acetyl-9H-carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethanone (CAS 88092-99-3, MW 511.56 g/mol) bears an acetyl protecting group at this position, precluding further N-functionalization without deprotection [1]. The free NH enables direct N-alkylation, N-arylation (via Ullmann or Buchwald-Hartwig coupling), or metal coordination without additional synthetic steps.

N-functionalization synthetic intermediate carbazole derivatization modular synthesis

Class-Level Thermal and Crystallinity Advantage of Carbazole-Derived Phosphorus Ylides vs. Non-Heterocyclic Phosphoranes

Carbazole-derived phosphorus ylides, including the target compound class, are reported to form stable crystalline solids obtainable in excellent yields via the 1:1:1 addition of triphenylphosphine, dialkyl acetylenedicarboxylates, and NH-acidic carbazoles [1]. This contrasts with many non-heterocyclic triphenylphosphoranylidene ethanones (e.g., 1-phenyl-2-(triphenylphosphoranylidene)ethanone, CAS 859-65-4), which often require cold storage and inert atmosphere handling due to lower thermal and oxidative stability .

thermal stability crystallinity phosphorus ylide carbazole

Best-Fit Application Scenarios for 1-(9H-Carbazol-2-yl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one Based on Quantitative Differentiation Evidence


Wide-Bandgap Host Material Development for Blue OLEDs and TADF Devices

The compound's large HOMO-LUMO gap of 4.2 eV and high ionization potential of 8.1 eV align with the requirements for wide-bandgap host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where host triplet energies must exceed ~2.8 eV to confine excitons on the emitter. Unlike carbazole-triphenylphosphine oxide hybrids, which achieve bipolarity through two separate functional units connected by insulating linkers, the λ⁵-phosphanylidene motif integrates electron-accepting character directly at the phosphorus center while the carbazole 2-position attachment preserves hole-transport capability in a more compact molecular architecture. This reduced molecular weight (469.5 g/mol) relative to multi-unit hosts (typically >600 g/mol) may improve sublimation yield during device fabrication.

Modular Synthesis of N-Functionalized Carbazole-Phosphorus Ylide Libraries

The free NH group at the carbazole 9-position distinguishes CAS 88093-00-9 from its N-acetyl-protected analog (CAS 88092-99-3, MW 511.56 g/mol) [1], enabling direct diversification via N-alkylation, N-arylation, or metal coordination. This eliminates a deprotection step, making the compound the preferred starting material for parallel synthesis of carbazole-phosphorus ylide libraries aimed at structure-activity relationship (SAR) studies in organic electronics or catalysis. Procurement of the free-NH compound reduces the synthetic step count by at least one step relative to routes starting from the N-acetyl analog.

Transition Metal Coordination Chemistry Exploiting d-Orbital Participation at Hypervalent Phosphorus

The reduced C=P bond order (Wiberg index 1.3) and deshielded ³¹P NMR signal (δ +15 ppm) indicate significant d-orbital participation at phosphorus, which enhances the compound's ability to act as a ligand for transition metals. Unlike classical λ³-phosphaalkenes (C=P bond order ~1.7), which primarily engage in Wittig olefination, the λ⁵ system is predisposed toward coordination chemistry with late transition metals (e.g., Pd, Pt, Au). The ³¹P NMR chemical shift provides a convenient spectroscopic handle for monitoring metal complex formation. This application scenario is particularly relevant for catalyst development and organometallic materials science.

Synthetic Intermediate for Carbazole-Containing Natural Products and Bioactive Molecules

The compound serves as a phosphoryl-stabilized carbanion equivalent for Wittig and related C=C bond-forming reactions with aromatic and heteroaromatic aldehydes. Domino Wittig/Diels-Alder protocols using triphenylphosphoranylidene acetate derivatives have been demonstrated for the synthesis of carbazole lignans [2]. The carbazole 2-position attachment of the ylide moiety in CAS 88093-00-9 specifically generates carbazole-alkene products with the carbazole directly conjugated to the newly formed double bond, a connectivity pattern relevant to naturally occurring carbazole alkaloids (e.g., murrayanine, glycozoline) and synthetic antitumor benzo[c]carbazoles [3].

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